molecular formula C23H30N2O5 B247771 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone

2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone

カタログ番号 B247771
分子量: 414.5 g/mol
InChIキー: RCDOVFVJVSSOCW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone, also known as TTP488, is a small molecule that has been identified as a potential treatment for Alzheimer's disease. It belongs to the class of piperazine-based compounds that have shown promising results in preclinical studies.

作用機序

2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone works by blocking the interaction between the receptor for advanced glycation end products (RAGE) and amyloid-beta. RAGE is a cell surface receptor that is involved in inflammation and has been implicated in the pathogenesis of Alzheimer's disease. By blocking the interaction between RAGE and amyloid-beta, 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone can reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone has been shown to reduce amyloid-beta levels, which is a hallmark of Alzheimer's disease. 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone has also been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease. However, the exact biochemical and physiological effects of 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone are still being studied.

実験室実験の利点と制限

One advantage of 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone is that it has shown promising results in preclinical studies for treating Alzheimer's disease. 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone has also been shown to have a good safety profile in animal studies. However, one limitation of 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone is that it has not yet been tested in clinical trials in humans, so its efficacy and safety in humans are still unknown.

将来の方向性

There are several future directions for research on 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone. One direction is to conduct clinical trials in humans to determine the efficacy and safety of 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone for treating Alzheimer's disease. Another direction is to study the long-term effects of 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone on cognitive function and amyloid-beta levels. Additionally, more research is needed to understand the exact biochemical and physiological effects of 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone and to identify potential side effects. Finally, more research is needed to optimize the synthesis method for 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone to improve yield and purity.

合成法

2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone can be synthesized using a multi-step process that involves the reaction of 2-m-tolyloxyacetic acid with 2,4,5-trimethoxybenzylamine to form the corresponding amide. This amide is then reacted with piperazine to yield 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone. The synthesis process has been optimized to produce 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone with high purity and yield.

科学的研究の応用

2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone has been extensively studied for its potential in treating Alzheimer's disease. Preclinical studies have shown that 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone can reduce inflammation and improve cognitive function in animal models of Alzheimer's disease. 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone has also been shown to reduce amyloid-beta levels, which is a hallmark of Alzheimer's disease.

特性

製品名

2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone

分子式

C23H30N2O5

分子量

414.5 g/mol

IUPAC名

2-(3-methylphenoxy)-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C23H30N2O5/c1-17-6-5-7-19(12-17)30-16-23(26)25-10-8-24(9-11-25)15-18-13-21(28-3)22(29-4)14-20(18)27-2/h5-7,12-14H,8-11,15-16H2,1-4H3

InChIキー

RCDOVFVJVSSOCW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC

正規SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。